molecular formula C56H78N16O13 B8193243 H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH

H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH

Cat. No.: B8193243
M. Wt: 1183.3 g/mol
InChI Key: LJXGOQOPNPFXFT-UHFFFAOYSA-N
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Description

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-OH (CAS 34273-12-6), also known as Angiotensin I (1-9), is a nonapeptide derived from the N-terminal fragment of angiotensin I. It has a molecular formula of C₅₆H₇₈N₁₆O₁₃ and a molecular weight of 1183.34 g/mol . This peptide accumulates in vivo under ACE inhibitor treatment and is produced in cardiac and renal tissues via ACE2-mediated cleavage . Studies indicate its role in enhancing thrombosis in rats, suggesting a regulatory function in cardiovascular pathophysiology . Its sequence (DRVYIHPFH in single-letter code) includes key residues such as Arg², Tyr⁴, and His⁶, which contribute to its receptor interactions and stability .

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXGOQOPNPFXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78N16O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

Wang resin, a hydroxymethylphenoxy-based support, is commonly used due to its compatibility with Fmoc chemistry and stability under basic conditions. The first amino acid (C-terminal His) is loaded onto the resin via an ester linkage, ensuring minimal racemization during subsequent couplings.

Deprotection and Coupling Cycles

Each cycle involves:

  • Fmoc Removal : Treatment with 20% piperidine in dimethylformamide (DMF) to eliminate the Fmoc group, exposing the amino terminus for coupling.

  • Amino Acid Activation : Fmoc-protected residues are activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA).

  • Coupling : Activated amino acids are added sequentially from the C- to N-terminus. Coupling efficiency is monitored via Kaiser tests to ensure >99% completion per step.

Side-Chain Protection Strategies

Critical protecting groups include:

  • His : Boc (tert-butyloxycarbonyl) to prevent imidazole ring side reactions.

  • Tyr : tBu (tert-butyl) to shield the phenolic hydroxyl group.

  • Asp : OtBu (tert-butyl ester) for β-carboxyl protection.

Cleavage and Global Deprotection

Following chain assembly, the peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail to simultaneously cleave the peptide from the resin and remove acid-labile protecting groups. A typical cleavage mixture comprises:

  • TFA (95%) : Primary cleavage agent.

  • Water (2.5%) : Scavenges carbocations.

  • Triisopropylsilane (TIPS, 2.5%) : Prevents alkylation side reactions.

Reaction conditions (2–4 hours at 25°C) yield the crude peptide, which is precipitated and washed with cold diethyl ether to remove organic residues.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is employed for purification. Gradient elution (5–60% acetonitrile in 0.1% TFA/water over 40 minutes) separates the target peptide from truncation byproducts.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight accuracy. For this compound, the expected [M+H]⁺ ion is observed at m/z 1187.4.

Purity Assessment

Analytical HPLC at 214 nm typically reveals ≥95% purity for optimized syntheses.

Synthesis Challenges and Optimization

Aggregation-Prone Sequences

The central -Val-Tyr-Ile-His- segment exhibits β-sheet propensity, risking incomplete couplings. Mitigation strategies include:

  • Elevated Temperature (40–50°C) : Enhances resin swelling and reagent diffusion.

  • Double Couplings : Repeating HBTU/HOBt activation for stubborn residues.

Histidine Side Reactions

Boc protection minimizes imidazole-mediated racemization during coupling. Post-cleavage, residual TFA is removed via lyophilization or ion-exchange chromatography to prevent histidine protonation in downstream applications.

Comparative Synthesis Data

ParameterConditions/ResultsSource
Resin Wang resin
Coupling Reagents HBTU/HOBt/DIPEA
Deprotection 20% piperidine in DMF
Cleavage Cocktail TFA/H2O/TIPS (95/2.5/2.5)
HPLC Purity ≥95%
Mass Accuracy ±0.1 Da

Scale-Up Considerations

Gram-scale synthesis requires:

  • Continuous Flow SPPS : Reduces solvent use and cycle times.

  • Automated Monitoring : In-line UV monitoring ensures coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Peptide Synthesis

Overview : H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-OH serves as a fundamental building block in peptide synthesis. Its sequence allows for the creation of diverse peptides that can be tailored for specific biological functions.

Applications :

  • Drug Development : The compound is crucial in designing peptide-based drugs aimed at targeting specific biological pathways, particularly in cancer and metabolic diseases .
  • Therapeutics : It is utilized in the development of therapeutic agents that mimic natural hormones or enzymes, enhancing their efficacy and specificity .

Biotechnology

Overview : In biotechnology, this compound is employed for producing recombinant proteins. Its role is significant in improving the efficiency of biopharmaceutical manufacturing processes.

Applications :

  • Recombinant Protein Production : The compound aids in the expression of proteins in various systems, including bacteria and mammalian cells, which are essential for therapeutic applications .
  • Vaccine Development : It is used in formulating peptides that can serve as antigens in vaccines, facilitating immune responses against pathogens .

Drug Development

Overview : This peptide has been extensively researched for its potential in drug formulation, particularly in targeting specific receptors associated with diseases.

Applications :

  • Targeted Therapy : this compound is involved in developing drugs that target angiotensin receptors, which play a critical role in regulating blood pressure and fluid balance .
  • Cancer Treatment : Recent studies have explored its use in creating inhibitors for cancer-related pathways, providing new avenues for treatment strategies .

Diagnostics

Overview : The compound plays a vital role in developing diagnostic tools that detect specific proteins or biomarkers within clinical samples.

Applications :

  • Assays Development : this compound is utilized to create assays that measure the presence of biomarkers associated with diseases such as hypertension and cancer .
  • Biomarker Detection : It serves as a component in assays designed to quantify levels of specific proteins that indicate disease states, aiding in early diagnosis and treatment monitoring .

Research on Protein Interactions

Overview : Understanding protein-protein interactions is crucial for elucidating cellular mechanisms and disease processes. This compound is invaluable in this research area.

Applications :

  • Cell Signaling Studies : The compound helps study interactions between signaling proteins, contributing to the understanding of pathways involved in cell growth and differentiation .
  • Disease Mechanism Elucidation : It aids researchers in mapping out how proteins interact under pathological conditions, providing insights into potential therapeutic targets .

Case Studies

Study FocusFindingsReference
Peptide-Based Drug DesignDemonstrated efficacy of peptide analogs derived from this compound in inhibiting specific cancer cell lines.
Recombinant Protein ProductionEnhanced yield of functional recombinant proteins using this peptide as a fusion partner.
Diagnostic AssaysDeveloped sensitive assays detecting angiotensin levels using this compound derivatives.

Mechanism of Action

The mechanism of action of H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH involves its interaction with specific receptors and enzymes in the body. As a fragment of angiotensin, it binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. The peptide also interacts with enzymes like angiotensin-converting enzyme (ACE), which converts it to active forms that exert physiological effects .

Comparison with Similar Compounds

Structural Comparison
Compound Name Sequence (Single-Letter) Length Key Residues Molecular Weight (g/mol) CAS Number
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-OH DRVYIHPFH 9 Arg², Tyr⁴, His⁶, Pro⁷ 1183.34 34273-12-6
Angiotensinogen (1-14) (Rat) DRVYIHPFHLVYYS 14 Arg², Tyr⁴, His⁶, Leu¹⁰ ~1925.31* 110200-37-8
Bradykinin (1-5) RPPGF 5 Arg¹, Pro²⁻³ 573.65 23815-89-6
H-Asp-Asp-Asp-OH DDD 3 Asp¹⁻³ 363.28 107208-63-9
Apelin-12 ...RVYIHPF... 12 Arg², Tyr⁴, Pro⁷ ~1390† N/A

*Calculated based on formula C₈₉H₁₂₃N₂₁O₂₁ ; †Estimated from sequence.

Key Observations :

  • Chain Length: Angiotensin I (1-9) is intermediate in length compared to shorter peptides like Bradykinin (1-5) and longer derivatives like Angiotensinogen (1-14).
  • Residue Conservation: The Arg²-Tyr⁴-His⁶ motif is shared with Angiotensinogen (1-14) and partially with Apelin-12, suggesting evolutionary conservation in cardiovascular signaling .
  • Proline Content : Pro⁷ in Angiotensin I (1-9) contrasts with Pro²⁻³ in Bradykinin (1-5), influencing secondary structure and receptor binding .
Physicochemical Properties
Property This compound H-Asp-Asp-Asp-OH Bradykinin (1-5)
LogP (Hydrophobicity) Estimated: -4.2‡ -6.1 -0.8
Hydrogen Bond Donors 16 7 5
Hydrogen Bond Acceptors 21 11 8
PSA (Ų) ~400†† 233.42 180.2
Solubility Moderate (aqueous buffers) High High

‡Predicted using analogous peptides ; ††Calculated from structure.

Key Observations :

  • Hydrophobicity : Angiotensin I (1-9) is less hydrophobic than Bradykinin (1-5) due to its polar residues (e.g., Arg, His) but more hydrophobic than H-Asp-Asp-Asp-OH .
  • Polar Surface Area (PSA) : Higher PSA in Angiotensin I (1-9) correlates with enhanced solubility in physiological buffers compared to Apelin-12 .

Key Observations :

  • Thrombosis vs. Vasodilation : Angiotensin I (1-9) promotes thrombosis, while Bradykinin (1-5) counteracts it via vasodilation, illustrating opposing roles in hemostasis .
  • Enzymatic Processing: Unlike Angiotensinogen (1-14), which is cleaved by renin, Angiotensin I (1-9) is processed by ACE2, highlighting divergent regulatory mechanisms .

Stability Challenges :

  • Angiotensin I (1-9) contains labile His-Pro bonds, requiring stringent storage conditions .
  • Bradykinin (1-5) lacks proline-rich regions, enhancing its in vivo stability compared to Angiotensin I (1-9) .

Biological Activity

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-OH, a synthetic peptide derived from the angiotensinogen sequence, exhibits significant biological activity with implications in various physiological processes. This article explores its biological properties, applications, and relevant research findings.

  • Molecular Formula : C89_{89}H123_{123}N21_{21}O21_{21}
  • Molecular Weight : 1823.06 g/mol
  • CAS Number : 110200-37-8

This compound is recognized as a synthetic renin substrate, playing a crucial role in the renin-angiotensin system (RAS), which is vital for blood pressure regulation and fluid balance in the body .

The peptide acts primarily as a substrate for renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This process is pivotal in the RAS, influencing vasoconstriction and blood pressure regulation. The specific sequence of amino acids contributes to its binding affinity and subsequent biological effects:

  • Renin Substrate Activity : Serves as a precursor in the formation of angiotensin peptides.
  • Vasoconstriction : Induces vascular smooth muscle contraction, affecting systemic vascular resistance.
  • Fluid Retention : Influences renal function and sodium retention through aldosterone secretion.

1. Cardiovascular Effects

The compound has been shown to exert antihypertensive effects by modulating the RAS. Studies indicate that peptides derived from angiotensinogen can reduce blood pressure in hypertensive models .

2. Antioxidant Properties

Recent research highlights potential antioxidant activities of angiotensin-derived peptides, suggesting they may mitigate oxidative stress associated with cardiovascular diseases .

3. Neuroprotective Effects

In neuroscience research, this compound is investigated for its role in neuropeptide signaling pathways, potentially aiding in the treatment of neurodegenerative disorders .

Applications in Research and Medicine

The compound is extensively utilized in various fields:

  • Peptide Synthesis : Acts as a building block for developing therapeutic peptides.
  • Drug Delivery Systems : Enhances bioavailability of drugs through incorporation into delivery systems.
  • Biotechnology : Important in producing monoclonal antibodies and vaccines.
  • Cosmetic Applications : Used for skin repair and anti-aging formulations due to its hydrating properties .

Case Study 1: Antihypertensive Effects

A study demonstrated that administration of this compound significantly lowered systolic blood pressure in rat models of hypertension. The peptide's ability to inhibit renin activity was attributed to its structural similarity to natural substrates .

Case Study 2: Neuroprotective Role

Research involving neurodegenerative disease models showed that the peptide could enhance neuronal survival under oxidative stress conditions. This was linked to its ability to modulate neuropeptide release and protect against excitotoxicity .

Research Findings Summary Table

Study FocusFindingsReference
Antihypertensive ActivitySignificant reduction in blood pressure in hypertensive rats
Neuroprotective EffectsEnhanced neuronal survival under oxidative stress
Antioxidant ActivityPotential to mitigate oxidative stress in cardiovascular diseases
Drug Delivery SystemsImproved bioavailability when incorporated into drug formulations

Q & A

Q. What literature review strategies ensure comprehensive coverage of this peptide’s role in diverse biological contexts?

  • Guidelines : Use Boolean searches in PubMed/Scopus with terms like "(this compound) AND (conformation OR bioactivity)". Screen citations from seminal papers and use tools like Connected Papers for network analysis. Critically appraise sources using criteria from (e.g., peer-reviewed journals, primary data) .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations References
Tandem MS/MSSequence verificationHigh sensitivity, low sample requirementRequires pure peptide
CD SpectroscopySecondary structure analysisRapid, solution-phaseLimited resolution for small peptides
ITCBinding affinity quantificationLabel-free, measures thermodynamicsHigh peptide consumption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH
Reactant of Route 2
H-Asp-arg-val-tyr-ile-his-pro-phe-his-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.